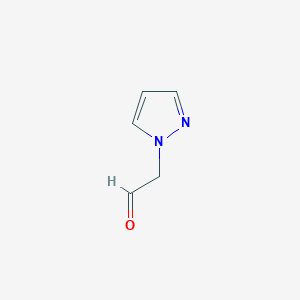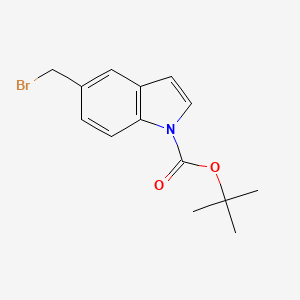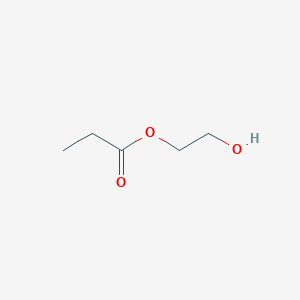
1-ピラゾリルアセトアルデヒド
概要
説明
2-(1H-pyrazol-1-yl)acetaldehyde is an organic compound featuring a pyrazole ring attached to an acetaldehyde group
科学的研究の応用
2-(1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
It has been used in rhodium (iii) catalyzed reactions , suggesting that it may interact with metal catalysts in chemical reactions.
Mode of Action
The mode of action of 2-(1H-pyrazol-1-yl)acetaldehyde involves its interaction with its targets, leading to changes in the chemical structure or state. In Rhodium (III) catalyzed reactions, it undergoes C–H bond functionalization . This process involves the breaking of a carbon-hydrogen bond and the formation of a new bond, leading to the synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Its role in rhodium (iii) catalyzed reactions suggests that it may be involved in the synthesis of complex organic compounds .
Result of Action
Its involvement in rhodium (iii) catalyzed reactions indicates that it contributes to the synthesis of complex organic compounds .
Action Environment
The action of 2-(1H-pyrazol-1-yl)acetaldehyde can be influenced by various environmental factors. For instance, the Rhodium (III) catalyzed reactions it participates in are solvent-controlled . This means that the choice of solvent can influence the outcome of the reaction, leading to the synthesis of different products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of pyrazole with acetaldehyde under controlled conditions. One common method includes the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-(1H-pyrazol-1-yl)acetaldehyde may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(1H-pyrazol-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: 2-(1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
類似化合物との比較
2-(1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1H-pyrazole-1-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the pyrazole ring.
Uniqueness: 2-(1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of both a reactive aldehyde group and a versatile pyrazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
IUPAC Name |
2-pyrazol-1-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-5-4-7-3-1-2-6-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJPJSVODULDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609140 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99310-58-4 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)









